Trametenolic acid
Overview
Description
Trametenolic acid is an anti-inflammatory sterol isolated from Inonotus obliquus . It is also known as 3β-Hydroxylanosta-8,24-dien-21-oic acid .
Molecular Structure Analysis
Trametenolic acid has a molecular formula of C30H48O3 and a molar mass of 456.711 g·mol−1 . It has a complex structure with multiple rings and functional groups .Chemical Reactions Analysis
Trametenolic acid B has been found to induce the upregulation of autophagy-related proteins (Beclin-1, Atg12, and LC3) in B16-F1 cells by activating the ERK1/2 signaling pathway .Physical And Chemical Properties Analysis
Trametenolic acid has a molecular formula of C30H48O3 and a molar mass of 456.711 g·mol−1 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antitumor Activity
- Reversing Multidrug Resistance in Breast Cancer : Trametenolic acid B (TAB), a derivative of trametenolic acid, has been shown to reverse multidrug resistance in breast cancer cells by regulating the expression level of P-glycoprotein, a key player in drug resistance phenomena (Zhang et al., 2014).
- Neuroprotective Effects : TAB also demonstrates neuroprotective properties against cerebral ischemia/reperfusion injury, acting through modulation of microRNA-10a and PI3K/Akt/mTOR signaling pathways (Wang et al., 2019).
Anti-Gastric Cancer Activities
- Inhibitory Activity against Gastric Cancer : Studies have found that trametenolic acid B exhibits inhibitory activities on gastric cancer cells, both in vitro and in vivo, indicating potential as an anti-gastric cancer agent (Zhang et al., 2013).
Antileishmanial Activity
- Effectiveness Against Leishmaniasis : Research has shown that trametenolic acid has significant antileishmanial activity against both promastigote and amastigote forms of Leishmania amazonensis, suggesting its potential as a lead compound for antileishmanial drugs (Leliebre-Lara et al., 2016).
Antimicrobial and Antioxidant Properties
- Antimicrobial Steroids from Fungi : Trametenolic acid, along with other triterpenes, was isolated from the European fungus Fomitopsis pinicola and demonstrated antimicrobial activity (Keller et al., 1996).
Anticancer and Anti-Inflammatory Activities
- Extracts from Inonotus obliquus : In a study focusing on Inonotus obliquus, trametenolic acid was identified as a compound contributing to the anti-inflammatory and anticancer activities of the mushroom extracts (Ma et al., 2013).
Impact on HSP90AA4P and Autophagy
- Effects on HepG2/2.2.15 Cells : TAB has been found to trigger HSP90AA4P and autophagy in HepG2/2.2.15 cells, suggesting a potential mechanism for its anti-liver cancer effects (Shi et al., 2020).
properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBUIQBEPROBM-GIICLEHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946989 | |
Record name | Trametenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trametenolic acid B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Trametenolic acid | |
CAS RN |
24160-36-9 | |
Record name | Trametenolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24160-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trametenolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRAMETENOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF73ZP92L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trametenolic acid B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 - 261 °C | |
Record name | Trametenolic acid B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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